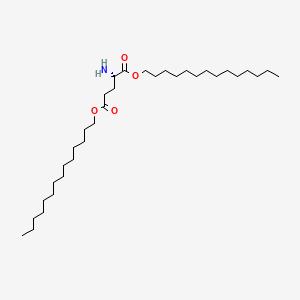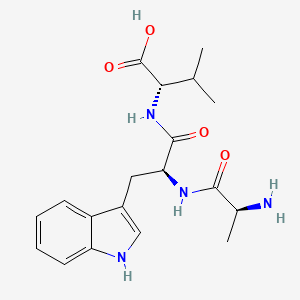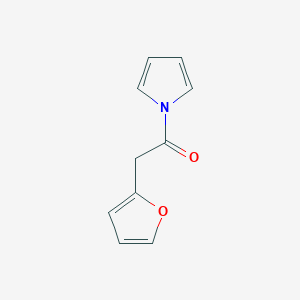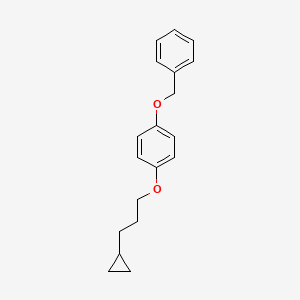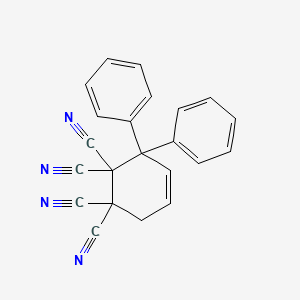
3,3-Diphenylcyclohex-4-ene-1,1,2,2-tetracarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diphenylcyclohex-4-ene-1,1,2,2-tetracarbonitrile: is an organic compound characterized by a cyclohexene ring substituted with two phenyl groups and four cyano groups. This compound is notable for its unique structure, which imparts specific chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diphenylcyclohex-4-ene-1,1,2,2-tetracarbonitrile typically involves a multi-step process. One common method includes the cycloaddition reaction of a diene with a dienophile, followed by the introduction of cyano groups. The reaction conditions often require a solvent such as dichloromethane and a catalyst like a Lewis acid to facilitate the cycloaddition.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyano groups, often using reagents like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or alcohols in an organic solvent like ethanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion to amines or alkanes.
Substitution: Formation of substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,3-Diphenylcyclohex-4-ene-1,1,2,2-tetracarbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, this compound can be used to study the interactions between cyano groups and biological molecules. It serves as a model compound for understanding the behavior of nitriles in biological systems.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. The presence of cyano groups can impart bioactivity, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 3,3-Diphenylcyclohex-4-ene-1,1,2,2-tetracarbonitrile involves its interaction with molecular targets through its cyano groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or DNA. The pathways involved include nucleophilic addition and substitution reactions, which can alter the function of the target molecules.
Vergleich Mit ähnlichen Verbindungen
- 3,6-Diphenylcyclohex-4-ene-1,2-dicarboxylic acid
- 3,6-Diphenyl-4-cyclohexene-1,2-dicarboxylic anhydride
- 3- (4-Methoxy-phenyl)-cyclopropane-1,1,2,2-tetracarbonitrile
Comparison: Compared to these similar compounds, 3,3-Diphenylcyclohex-4-ene-1,1,2,2-tetracarbonitrile is unique due to the presence of four cyano groups, which significantly influence its reactivity and chemical properties. The cyano groups enhance its ability to participate in nucleophilic substitution reactions and increase its potential for forming stable complexes with various reagents.
Eigenschaften
CAS-Nummer |
64315-56-6 |
|---|---|
Molekularformel |
C22H14N4 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
3,3-diphenylcyclohex-4-ene-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C22H14N4/c23-14-20(15-24)12-7-13-22(21(20,16-25)17-26,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-11,13H,12H2 |
InChI-Schlüssel |
JCMGFFLXLKQWFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC(C(C1(C#N)C#N)(C#N)C#N)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


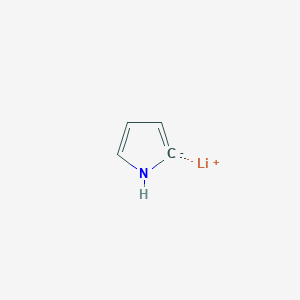
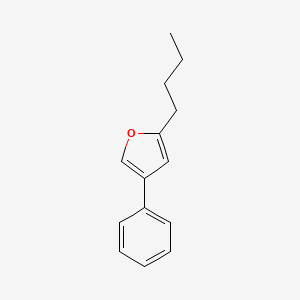
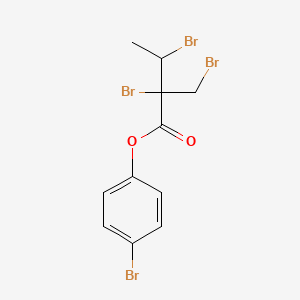
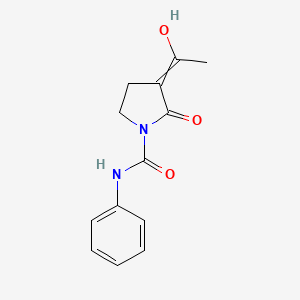
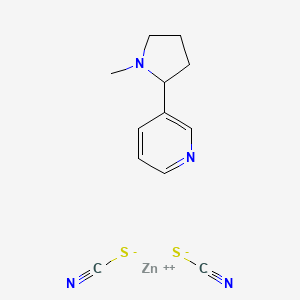

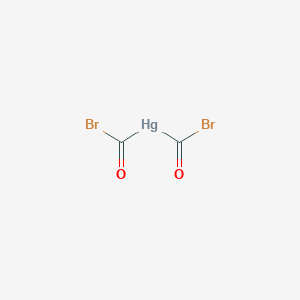
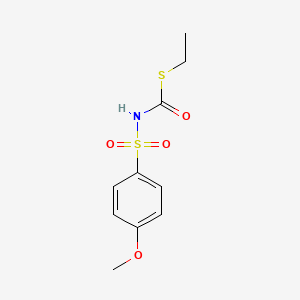
![1-Methyl-2-phenyl-3-[2-(5-phenyl-3H-pyrazol-3-ylidene)hydrazinyl]-1H-indole](/img/structure/B14509255.png)
![Pyrimido[1,6-a]indole, 1,2,3,4-tetrahydro-2,4,5,7-tetramethyl-](/img/structure/B14509276.png)
